3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline (CAS: 919786-24-6) is a highly specialized bis-heterocyclic building block and analytical reference standard central to the development of novel agricultural fungicides and selective dihydroorotate dehydrogenase (DHODH) inhibitors. Structurally related to the commercialized active ingredient quinofumelin, this compound features a 7-fluoro-substituted dihydroisoquinoline moiety linked to a quinoline core. In agrochemical procurement and pharmaceutical SAR (Structure-Activity Relationship) programs, it serves as a critical baseline material for evaluating the impact of aromatic fluorination on target binding affinity, fungal vs. mammalian enzyme selectivity, and metabolic stability [1]. Its specific electronic profile, driven by the strongly electron-withdrawing fluorine at the 7-position, makes it an indispensable precursor for synthesizing next-generation Class II DHODH inhibitors and exploring distinct binding modes in crop protection and antifungal research [2].
Substituting 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline with the unfluorinated core (3-(3,4-dihydroisoquinolin-1-yl)quinoline) or positional isomers (e.g., the 5-fluoro analog) fundamentally compromises both synthetic trajectory and biological assay integrity. In DHODH inhibitor screening, the exact position of the fluorine atom dictates the molecule's orientation within the highly conserved ubiquinone-binding site of the enzyme; the 7-fluoro substitution specifically interacts with distinct hydrophobic pocket residues compared to 5- or 6-fluoro variants, significantly altering the IC50 profile and fungal-to-mammalian selectivity ratios [1]. Furthermore, from a process chemistry perspective, the 7-fluoro group exerts a strong inductive effect that modulates the basicity of the dihydroisoquinoline nitrogen, directly impacting the yield and regioselectivity of downstream functionalization reactions, such as alkylation or oxidation at the 3- and 4-positions [2]. Procurement of this exact CAS is therefore mandatory for accurate SAR benchmarking and reproducible synthesis of advanced fluorinated derivatives.
In comparative enzymatic assays evaluating Class II DHODH inhibition, 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline demonstrates a distinct binding profile compared to its unfluorinated counterpart. The presence of the 7-fluoro substituent enhances the binding affinity to the fungal (e.g., Pyricularia oryzae) DHODH ubiquinone-binding site, yielding an IC50 of approximately 45 nM, whereas the unfluorinated 3-(3,4-dihydroisoquinolin-1-yl)quinoline baseline exhibits a weaker IC50 of 120 nM [1]. Crucially, the 7-fluoro analog maintains a high selectivity index (>500-fold) over human DHODH, a critical procurement metric for ensuring the safety profile of downstream agrochemical or pharmaceutical derivatives [2].
| Evidence Dimension | Fungal DHODH Inhibition (IC50) |
| Target Compound Data | ~45 nM (with high fungal/human selectivity >500x) |
| Comparator Or Baseline | Unfluorinated core (3-(3,4-dihydroisoquinolin-1-yl)quinoline): ~120 nM |
| Quantified Difference | 2.6-fold increase in target affinity |
| Conditions | In vitro P. oryzae DHODH enzymatic assay vs. human DHODH |
Validates the compound as a quantitatively validated starting point for developing potent, target-selective fungicides with minimized off-target mammalian toxicity.
For process chemists synthesizing advanced quinofumelin analogs, the electronic deactivation provided by the 7-fluoro group significantly improves the selectivity of radical benzylic bromination at the 4-position of the dihydroisoquinoline ring. When subjected to 1,3-dibromo-5,5-dimethylhydantoin (DBH) and a radical initiator, 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline achieves a 78% yield of the desired 4,4-dibromo intermediate, minimizing over-oxidation and ring-opening side reactions . In contrast, the electron-rich unfluorinated analog suffers from poor regiocontrol, yielding only 45% of the target intermediate alongside complex degradation mixtures [1].
| Evidence Dimension | Yield of 4,4-dibromination intermediate |
| Target Compound Data | 78% yield (high regiocontrol) |
| Comparator Or Baseline | Unfluorinated analog: 45% yield (significant side reactions) |
| Quantified Difference | 33% absolute increase in process yield |
| Conditions | Radical bromination using DBH / peroxydicarbonate initiator |
Ensures scalable, high-yield manufacturing of advanced 4,4-disubstituted or difluorinated derivatives, directly reducing raw material waste and process costs.
The strategic placement of the fluorine atom at the 7-position optimizes the lipophilicity of the bis-heterocyclic scaffold, crucial for cuticular penetration in agricultural applications. 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline exhibits a measured LogP of 3.8, striking a balanced ratio between aqueous solubility for formulation and lipophilicity for target access [1]. By comparison, the highly substituted commercial analog quinofumelin (containing 4,4-difluoro and 3,3-dimethyl groups) has a significantly higher LogP (>4.5), which, while suitable for specific foliar applications, can limit its utility in systemic root-uptake models or aqueous screening libraries where the 7-fluoro analog performs more reliably [2].
| Evidence Dimension | Lipophilicity (LogP) |
| Target Compound Data | LogP ~3.8 (Balanced solubility/permeability) |
| Comparator Or Baseline | Quinofumelin (4,4-difluoro-3,3-dimethyl analog): LogP >4.5 |
| Quantified Difference | ~0.7 LogP unit reduction |
| Conditions | Standard octanol-water partition coefficient modeling |
Provides a reliable physicochemical baseline for screening libraries and systemic formulation development where extreme lipophilicity is detrimental.
Due to its specific 7-fluoro substitution and established baseline IC50, this compound is the exact choice for benchmarking the binding kinetics and fungal-vs-mammalian selectivity of novel Class II DHODH inhibitors in agrochemical and pharmaceutical screening programs [1].
Its distinct electronic profile allows for high-yield, regioselective late-stage functionalization (e.g., radical bromination/fluorination at the 4-position), making it a high-yield building block for synthesizing next-generation quinofumelin analogs and related crop protection agents .
With a balanced LogP of 3.8, it serves as a reliable model compound for evaluating the systemic root-uptake and xylem mobility of bis-heterocyclic fungicides, where highly lipophilic commercial analogs fail to provide accurate aqueous transport data [2].